molecular formula C20H18N4O3S B2566889 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one CAS No. 1825524-77-3

4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one

Cat. No.: B2566889
CAS No.: 1825524-77-3
M. Wt: 394.45
InChI Key: OXUSCHNSXYZABU-UHFFFAOYSA-N
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Description

4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one is a novel synthetic molecule that combines features of furan, pyrimidine, and quinoxaline moieties. These structural components suggest potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is hypothesized to involve several mechanisms based on its structural features:

  • Inhibition of Enzymatic Activity : The presence of the pyrimidine and quinoxaline rings may allow the compound to interact with various enzymes, particularly those involved in inflammatory pathways.
  • Nucleic Acid Interaction : Given the pyrimidine structure, the compound may exhibit affinity for nucleic acids, potentially influencing gene expression or acting as an antitumor agent.
  • Antioxidant Properties : The furan moiety is often associated with antioxidant activity, which could contribute to the overall biological profile of the compound.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines such as A431 human epidermoid carcinoma cells. These effects are attributed to the suppression of key signaling pathways involved in cell proliferation and survival .

CompoundCell LineIC50 (µM)Mechanism
Quinoxaline Derivative 1A43112.5Stat3 inhibition
Quinoxaline Derivative 2A43115.0Apoptosis induction

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are likely linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin E2 (PGE2) levels, the compound may alleviate inflammation-related conditions.

Properties

IUPAC Name

4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSCHNSXYZABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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